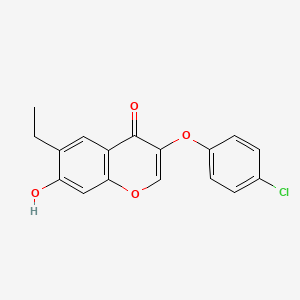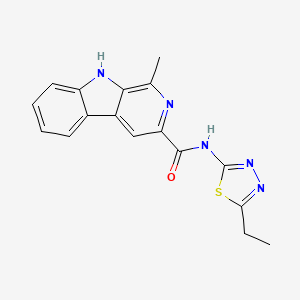![molecular formula C19H22O3 B5911658 7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one, also known as flavokawain B (FKB), is a naturally occurring chalcone found in the root of kava plant (Piper methysticum). FKB has been reported to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective effects. In
作用機序
The mechanism of action of FKB involves the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. FKB has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from mitochondria and the activation of caspase-9 and caspase-3. FKB has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
FKB has been reported to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer progression, including matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). FKB has also been shown to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
One of the major advantages of FKB is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for cancer therapy. However, FKB has poor solubility in water, which limits its application in in vivo studies. Moreover, the toxicity of FKB at higher concentrations needs to be carefully evaluated before it can be used in clinical trials.
将来の方向性
There are several future directions for the research on FKB. One of the major areas of research is the development of novel drug delivery systems to enhance the solubility and bioavailability of FKB. Another area of research is the evaluation of the toxicity of FKB in animal models and its potential side effects. Moreover, the combination of FKB with other chemotherapeutic agents is also an area of interest for cancer therapy. Finally, the development of FKB derivatives with enhanced anti-cancer activity and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, FKB is a promising natural compound with a wide range of biological activities. Its anti-cancer properties have been extensively studied, and it has shown promising results in preclinical studies. However, further research is needed to evaluate its safety and efficacy in clinical trials. The development of novel drug delivery systems and FKB derivatives with enhanced activity and reduced toxicity is also an area of future research.
合成法
FKB can be synthesized from the root of kava plant or chemically synthesized in the laboratory. The chemical synthesis of FKB involves the reaction of 2-hydroxyacetophenone with 2,5,5-trimethylcyclohexanone in the presence of sodium hydroxide and acetic acid. The resulting product is then subjected to cyclization with 2,4-pentanedione in the presence of hydrochloric acid to obtain FKB.
科学的研究の応用
FKB has been extensively studied for its anti-cancer properties. It has been reported to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, lung, and colon cancer cells. FKB has also been shown to inhibit the growth and metastasis of cancer cells by regulating various signaling pathways involved in cell proliferation, migration, and invasion.
特性
IUPAC Name |
7-hydroxy-6-[(2,5,5-trimethylcyclohexen-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-12-6-7-19(2,3)11-15(12)9-14-8-13-4-5-18(21)22-17(13)10-16(14)20/h4-5,8,10,20H,6-7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXZWUGOGIANDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)(C)C)CC2=C(C=C3C(=C2)C=CC(=O)O3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-6-[(2,5,5-trimethylcyclohex-1-en-1-yl)methyl]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)


![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)



![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)

![methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)
![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)

